Dosulepin hydrochloride Dosulepin hydrochloride A tricyclic antidepressant with some tranquilizing action.
Brand Name: Vulcanchem
CAS No.: 897-15-4
VCID: VC21347961
InChI: InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H
SMILES: CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Molecular Formula: C19H22ClNS
Molecular Weight: 331.9 g/mol

Dosulepin hydrochloride

CAS No.: 897-15-4

Cat. No.: VC21347961

Molecular Formula: C19H22ClNS

Molecular Weight: 331.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dosulepin hydrochloride - 897-15-4

CAS No. 897-15-4
Molecular Formula C19H22ClNS
Molecular Weight 331.9 g/mol
IUPAC Name 3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C19H21NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-12H,7,13-14H2,1-2H3;1H
Standard InChI Key XUPZAARQDNSRJB-UHFFFAOYSA-N
Isomeric SMILES CN(C)CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31.Cl
SMILES CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31.Cl

Chemical Properties and Structure

Dosulepin hydrochloride is structurally classified as a tricyclic antidepressant and is chemically a thioanalogue of amitriptyline . The compound features a dibenzothiepin nucleus with a dimethylaminopropyl side chain, giving it its distinctive chemical profile and pharmacological activity.

Chemical Identification

The compound is identified through various nomenclature systems and physical characteristics:

PropertyValue
Chemical FormulaC₁₉H₂₂ClNS (C₁₉H₂₁NS.HCl)
Molecular Weight331.9 g/mol
IUPAC Name(3E)-3-(6H-benzo[c]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine;hydrochloride
CAS Numbers897-15-4, 25627-36-5
SynonymsDothiepin hydrochloride, Prothiaden, Dopress, Xerenal

The molecular structure consists of a tricyclic ring system with a sulfur atom incorporated into the central ring, differentiating it from other tricyclic compounds . This unique structural feature contributes to its specific pharmacological properties and receptor binding profile.

Physical Properties

Dosulepin hydrochloride exists as a crystalline compound with specific physicochemical properties that influence its pharmaceutical formulation and biological activity:

Physical PropertyCharacteristic
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bond Count3
Topological Polar Surface Area28.5 Ų

These properties contribute to the compound's ability to cross biological membranes, including the blood-brain barrier, which is essential for its central nervous system effects .

Pharmacological Properties

Dosulepin hydrochloride exhibits a multifaceted pharmacological profile that underlies its therapeutic efficacy in depression and related conditions.

Mechanism of Action

  • It inhibits the uptake of noradrenaline (norepinephrine) from nerve endings, increasing its availability at central noradrenergic synapses

  • It inhibits the reuptake of 5-hydroxytryptamine (serotonin), enhancing serotonergic neurotransmission

  • It possesses anticholinergic properties, blocking muscarinic acetylcholine receptors

  • It demonstrates antihistamine activity, contributing to its sedative effects

  • It exerts central sedative properties, which may be beneficial in depression with anxiety or insomnia components

The compound's action is thought to address the functional abnormality of biogenic amines, particularly catecholamines, which is hypothesized to underlie depressive disorders .

Pharmacokinetics

Dosulepin demonstrates complex pharmacokinetic properties that influence its clinical use and dosing strategies:

Absorption

The compound is well absorbed from the small intestine following oral administration. There are substantial inter-individual variations in plasma concentrations after a single dose, with maximum concentrations ranging from 30.4 to 278.8 nanogram/mL achieved within 2 to 3 hours after a 150 mg oral dose .

Distribution

Approximately 84% of unchanged drug is bound to serum proteins, affecting its volume of distribution and clearance . This high protein binding contributes to its extended duration of action.

Metabolism

Dosulepin undergoes extensive first-pass metabolism in the liver, primarily through demethylation to its active metabolite, desmethyldothiepin (northiaden) . In humans, 12 basic metabolites have been identified, contributing to the complex pharmacology of the drug. Steady-state concentrations are typically reached after 10 to 14 days of continued administration, which aligns with the delayed clinical onset of action observed with most antidepressants .

Clinical Applications

Dosulepin hydrochloride has established clinical applications, particularly in the treatment of depression resistant to first-line therapies.

Outcome MeasureBaseline (Mean)After 8 Weeks (Mean)Mean Changep-value
HAM-D ScoreNot specifiedNot specified-12.7<0.0001
HAM-A ScoreNot specifiedNot specified-8.3<0.0001
ISI ScoreNot specifiedNot specified-10.5<0.0001

The study enrolled 94 patients, with a high completion rate of 95.7% (90 patients), suggesting good tolerability and adherence to the treatment regimen .

In the clinical study referenced, one patient developed anemia and was withdrawn from the study, suggesting the importance of monitoring for hematological effects during treatment .

Tolerability

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